molecular formula C17H15NO3 B5618738 N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide

N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide

Cat. No.: B5618738
M. Wt: 281.30 g/mol
InChI Key: ZXFMMFGKVNYFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide is a chemical compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide typically involves the formation of the benzofuran ring followed by the introduction of the phenylpropanamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent reactions introduce the amide group and the phenylpropanamide side chain .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and functionalization steps. Additionally, biocatalytic methods using microorganisms like Pseudomonas putida have been explored for the biosynthesis of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogenated or alkylated products .

Scientific Research Applications

N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis (programmed cell death) and cell proliferation .

Comparison with Similar Compounds

  • N-(3-oxo-1H-2-benzofuran-5-yl)acetamide
  • 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid
  • Benzofuran-2-carboxylic acid derivatives

Comparison: Compared to other benzofuran derivatives, N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide is unique due to its specific substitution pattern and the presence of the phenylpropanamide moiety.

Properties

IUPAC Name

N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(9-6-12-4-2-1-3-5-12)18-14-8-7-13-11-21-17(20)15(13)10-14/h1-5,7-8,10H,6,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFMMFGKVNYFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.